2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Applications
Synthesis and Heterocyclic Derivatives : A study focused on the heterocyclic synthesis involving activated nitriles, leading to the creation of polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives. These compounds were characterized by IR, 1H-NMR, and mass spectral studies, suggesting their potential application in material science and drug discovery due to their diverse functionalities (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Anti-inflammatory Activities : Novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These findings highlight the potential of chromeno[2,3-d]pyrimidin derivatives in developing new therapeutic agents (Rajanarendar et al., 2012).
Catalytic Synthesis and Environmental Applications : The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives using catalytic methods was explored, with potential applications in environmental chemistry and sensor technology. This research demonstrates the utility of chromeno[2,3-d]pyrimidine derivatives in developing new sensors for environmental monitoring (Jamasbi et al., 2021).
Novel Synthesis Methods : Research on novel synthetic methods for creating chromeno[2,3-d]pyrimidine derivatives points to the versatility of these compounds in chemical synthesis, potentially paving the way for the creation of novel materials and pharmaceuticals (Ahanthem & Laitonjam, 2014).
Mechanism of Action
- PKA-Cα plays a crucial role in cellular signaling by phosphorylating various substrates, affecting processes such as gene expression, metabolism, and cell growth .
- This inhibition disrupts downstream signaling pathways that rely on PKA-mediated phosphorylation, leading to altered cellular responses .
- Downstream effects involve changes in gene transcription, protein synthesis, and cellular metabolism .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-16-4-3-5-21(13-16)29-24(32)15-34-27-22-14-19-12-17(2)6-11-23(19)33-26(22)30-25(31-27)18-7-9-20(28)10-8-18/h3-13H,14-15H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFQMMIIUYSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.